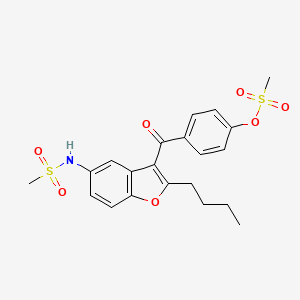
Des-(dibutylpropylamine) Methanesulfonyl Dronedarone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Des-(dibutylpropylamine) Methanesulfonyl Dronedarone is a chemical compound that serves as an impurity standard for the drug Dronedarone. Dronedarone is an antiarrhythmic medication used to treat atrial fibrillation and atrial flutter in patients who have experienced cardiac arrhythmias . The compound is characterized by its molecular formula C21H23NO7S2 and a molecular weight of 465.54 .
Preparation Methods
The synthesis of Des-(dibutylpropylamine) Methanesulfonyl Dronedarone involves several steps, including mesylation reactions. Industrial production methods often involve custom synthesis processes to ensure high purity and yield .
Chemical Reactions Analysis
Des-(dibutylpropylamine) Methanesulfonyl Dronedarone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methanesulfonyl group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Des-(dibutylpropylamine) Methanesulfonyl Dronedarone has several scientific research applications:
Biology: The compound is studied for its potential biological effects and interactions with various biomolecules.
Mechanism of Action
The mechanism of action of Des-(dibutylpropylamine) Methanesulfonyl Dronedarone involves its interaction with ion channels and receptors in the heart. Similar to Dronedarone, it acts as a multichannel blocker, inhibiting sodium, potassium, and calcium ion channels, as well as β-adrenergic receptors . This leads to the stabilization of cardiac rhythm and prevention of arrhythmias.
Comparison with Similar Compounds
Des-(dibutylpropylamine) Methanesulfonyl Dronedarone is similar to other antiarrhythmic compounds such as:
Debutyldronedarone: This compound also inhibits T3 binding to thyroid receptors, but with different affinities compared to Dronedarone.
The uniqueness of this compound lies in its specific structure and its role as an impurity standard, which is crucial for the quality control of Dronedarone .
Properties
Molecular Formula |
C21H23NO7S2 |
|---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
[4-[2-butyl-5-(methanesulfonamido)-1-benzofuran-3-carbonyl]phenyl] methanesulfonate |
InChI |
InChI=1S/C21H23NO7S2/c1-4-5-6-19-20(17-13-15(22-30(2,24)25)9-12-18(17)28-19)21(23)14-7-10-16(11-8-14)29-31(3,26)27/h7-13,22H,4-6H2,1-3H3 |
InChI Key |
UTOZEULXYOYQFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C)C(=O)C3=CC=C(C=C3)OS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[6-Hydroxy-5-(hydroxymethyl)hexyl]docosanamide](/img/structure/B13441693.png)

![3-{[2-(3,5-Dimethylphenyl)ethyl]amino}-2-hydroxypropane-1-sulfonic acid](/img/structure/B13441697.png)
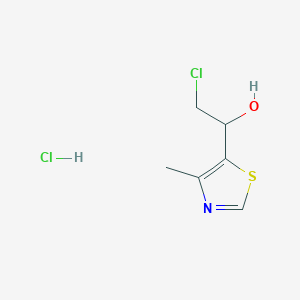
![[(2R,3R,4S,5R)-2-azido-3-benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-fluorooxolan-2-yl]methyl 3-chlorobenzoate](/img/structure/B13441718.png)
![(3-phenoxyphenyl)methyl 3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B13441735.png)
![(2S,8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-2-carbonitrile](/img/structure/B13441739.png)
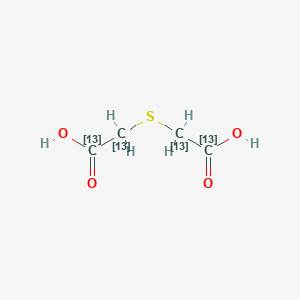
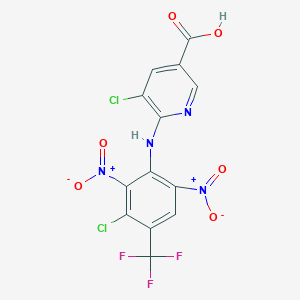
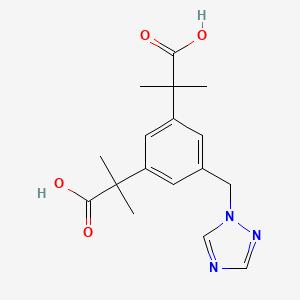
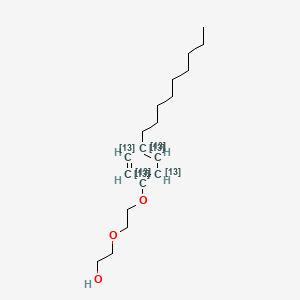

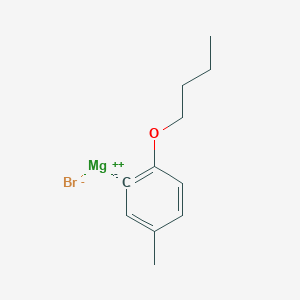
![3,6,9,16,19,22-Hexaoxabicyclo[22.3.1]octacosa-1(28),24,26-triene-2,10,15,23-tetrone](/img/structure/B13441779.png)
